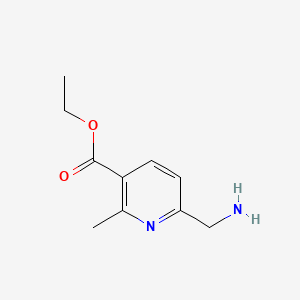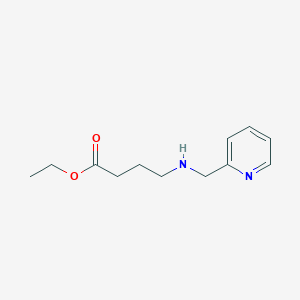
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include steps for purification and crystallization to obtain the hydrochloride salt in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide
- N-(5-methyl-1,3-thiazol-2-yl)-2-(ethylamino)acetamide
- N-(5-methyl-1,3-thiazol-2-yl)-2-(dimethylamino)acetamide
Uniqueness
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H12ClN3OS |
|---|---|
Molekulargewicht |
221.71 g/mol |
IUPAC-Name |
2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C7H11N3OS.ClH/c1-5-3-9-7(12-5)10-6(11)4-8-2;/h3,8H,4H2,1-2H3,(H,9,10,11);1H |
InChI-Schlüssel |
FUBNGEILEHKYBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NC(=O)CNC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate](/img/structure/B15307143.png)












